(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

Catalog No.
S1801108
CAS No.
1648909-80-1
M.F
¹³C₅H₆Na₂O₅
M. Wt
197.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

CAS Number

1648909-80-1

Product Name

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

IUPAC Name

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate

Molecular Formula

¹³C₅H₆Na₂O₅

Molecular Weight

197.04

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;;

SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]

Synonyms

(2R)-2-Hydroxypentanedioic Acid Disodium Salt-13C5; (R)-2-Hydroxyglutaric Acid Disodium Salt-13C5; (R)-α-Hydroxyglutaric Acid Disodium Salt-13C5; D-2-Hydroxyglutaric Acid Disodium Salt-13C5

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a stable isotope-labeled derivative of 2-hydroxyglutaric acid, specifically designed for use in analytical chemistry, particularly in metabolomics. This compound has the chemical formula C5H6Na2O5 and a molecular weight of 197.04 g/mol. It features two sodium ions bound to the carboxylate groups of the dicarboxylic acid structure, enhancing its solubility and stability in aqueous solutions. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in mass spectrometry applications, making it an essential standard in quantitative analyses .

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 itself does not have a known mechanism of action in biological systems. It serves as an inert tracer molecule for the naturally occurring D-2HG. D-2HG, on the other hand, plays a complex role in cellular metabolism. It can act as an oncometabolite in certain cancers, meaning its abnormal accumulation can promote tumor growth []. Additionally, it functions as a signaling molecule involved in various cellular processes.

Applications in Metabolomics

  • Internal Standard

    (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is primarily used as an internal standard in quantitative metabolomics experiments [, , ]. Internal standards are compounds with known properties that are added to a sample before analysis. They help to normalize for variations in sample preparation, instrument performance, and ionization efficiency during mass spectrometry analysis. By comparing the signal intensity of the analyte of interest (e.g., endogenous 2-HG) to the signal intensity of the internal standard, researchers can obtain more accurate and reproducible quantitative measurements of the target metabolite [, , ].

  • Metabolic Flux Analysis

    The isotopically labeled nature of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can also be utilized in metabolic flux analysis studies. In these experiments, isotopically labeled precursors are introduced into a biological system, and the incorporation of the isotope label into downstream metabolites is monitored. This allows researchers to trace the flow of metabolites through metabolic pathways and gain insights into cellular metabolism [].

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Reduction: It can be reduced to form other hydroxy acids or alcohols.

The presence of the hydroxyl group also allows for potential reactions such as oxidation to form ketones or aldehydes .

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is notable for its role as a metabolite in various biological pathways. It is involved in cellular metabolism and has been studied for its effects on cellular signaling and energy production. In particular, it has been associated with:

  • Oncometabolism: Elevated levels are often found in certain cancers due to mutations in isocitrate dehydrogenase enzymes, leading to altered metabolic pathways.
  • Neuroprotective Effects: Research indicates potential neuroprotective properties, possibly influencing pathways related to neurodegeneration .

The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically involves the following methods:

  • Starting Materials: The synthesis often begins with glutaric acid or its derivatives.
  • Hydroxylation: The introduction of a hydroxyl group at the second carbon can be achieved through various hydroxylation methods, including enzymatic reactions or chemical reagents.
  • Disodium Salt Formation: The final step involves neutralizing the dicarboxylic acid with sodium hydroxide or sodium carbonate to form the disodium salt.

This compound can also be synthesized from labeled precursors using carbon-13 isotopes during specific steps of the reaction .

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 has several important applications:

  • Metabolomics: Used as an internal standard in mass spectrometry for quantitative analysis of biological samples.
  • Biochemical Research: Investigated for its role in metabolic studies related to cancer and neurodegenerative diseases.
  • Pharmaceutical Development: Potentially useful in drug formulation and testing due to its biological relevance .

Several compounds share structural similarities with (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5. These include:

Compound NameChemical FormulaUnique Features
2-Hydroxyglutaric AcidC5H6O5Unlabeled form without isotopes
α-Ketoglutaric AcidC5H4O5Key intermediate in the citric acid cycle
Lactic AcidC3H6O3Monocarboxylic acid with different metabolic roles
Fumaric AcidC4H4O4Unsaturated dicarboxylic acid

Uniqueness

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its specific involvement as an oncometabolite sets it apart from other similar compounds that may not have such direct implications in cancer metabolism .

Dates

Modify: 2024-04-14

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